molecular formula C31H29N3O B14584016 4-(1,2,5,5-Tetraphenyl-4,5-dihydro-1H-imidazol-4-yl)morpholine CAS No. 61253-77-8

4-(1,2,5,5-Tetraphenyl-4,5-dihydro-1H-imidazol-4-yl)morpholine

Cat. No.: B14584016
CAS No.: 61253-77-8
M. Wt: 459.6 g/mol
InChI Key: YZDRGUXFVAFOKH-UHFFFAOYSA-N
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Description

4-(1,2,5,5-Tetraphenyl-4,5-dihydro-1H-imidazol-4-yl)morpholine is a complex organic compound that features a morpholine ring fused with a tetraphenyl-substituted imidazole. This compound is part of the broader class of imidazole derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,5,5-Tetraphenyl-4,5-dihydro-1H-imidazol-4-yl)morpholine typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(1,2,5,5-Tetraphenyl-4,5-dihydro-1H-imidazol-4-yl)morpholine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazole oxides.

    Reduction: Reduction reactions can yield dihydro-imidazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the phenyl rings or the imidazole core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve solvents like dichloromethane or ethanol and may require catalysts like palladium or nickel .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of phenyl-substituted imidazole derivatives.

Scientific Research Applications

4-(1,2,5,5-Tetraphenyl-4,5-dihydro-1H-imidazol-4-yl)morpholine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-(1,2,5,5-Tetraphenyl-4,5-dihydro-1H-imidazol-4-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Triphenylimidazole: Another imidazole derivative with similar structural features but different functional groups.

    4,5-Dihydro-1H-imidazol-2-ylphenol: A simpler imidazole derivative with fewer phenyl substitutions.

Uniqueness

4-(1,2,5,5-Tetraphenyl-4,5-dihydro-1H-imidazol-4-yl)morpholine is unique due to its tetraphenyl substitution, which imparts distinct chemical and biological properties.

Properties

CAS No.

61253-77-8

Molecular Formula

C31H29N3O

Molecular Weight

459.6 g/mol

IUPAC Name

4-(1,2,5,5-tetraphenyl-4H-imidazol-4-yl)morpholine

InChI

InChI=1S/C31H29N3O/c1-5-13-25(14-6-1)29-32-30(33-21-23-35-24-22-33)31(26-15-7-2-8-16-26,27-17-9-3-10-18-27)34(29)28-19-11-4-12-20-28/h1-20,30H,21-24H2

InChI Key

YZDRGUXFVAFOKH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2C(N(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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